1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles.
Cyclization: The thiophene ring can participate in cyclization reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of organic semiconducting materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and the thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring but differ in other substituents.
Pyrazole derivatives: Compounds with variations in the pyrazole ring or other substituents.
Difluoromethyl compounds: Compounds featuring the difluoromethyl group but with different core structures.
This compound’s unique combination of functional groups and rings sets it apart from other similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-9(11)13-7(8(14)15)3-6(12-13)5-1-2-16-4-5/h1-4,9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAUHJDDKMJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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